molecular formula C18H21F3N4O3 B2553885 N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide CAS No. 2097925-49-8

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide

Katalognummer B2553885
CAS-Nummer: 2097925-49-8
Molekulargewicht: 398.386
InChI-Schlüssel: LZIWDVDIYUJZFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is a derivative of imidazolidin-2-one, which has been synthesized and evaluated for its potential as an anti-Alzheimer's agent. This compound is related to the class of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, which were designed based on the lead compound donepezil, a major drug for the management of Alzheimer's disease. The synthesis of these compounds involves the replacement of the 5,6-dimethoxy-1-indanone moiety in donepezil with the N-benzylated head group and modification of the spacer linkage .

Synthesis Analysis

The synthesis of these derivatives, including the compound , involves multiple steps that ensure the retention of key functional interactions such as the carbonyl group and dimethoxyphenyl moiety, which are crucial for the biological activity. The structural conformity and purity of the newly synthesized compounds were confirmed using various analytical techniques. Although the specific synthesis pathway for N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is not detailed in the provided data, it is likely similar to the methods used for the other compounds in the series .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzylated imidazolidin-2-one or pyrrolidin-2-one head group attached to a piperidine moiety, which acts as a spacer. The specific compound includes a trifluoroethyl group, which may influence its lipophilicity and potential to cross the blood-brain barrier, a key consideration in the development of drugs for neurological conditions .

Chemical Reactions Analysis

The chemical reactivity of the compound is not explicitly discussed in the provided data. However, the presence of reactive functional groups such as the carbonyl group suggests that it may undergo typical organic reactions, such as nucleophilic addition or condensation. The benzyl group may also participate in reactions under certain conditions, such as hydrogenation or halogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not provided in the data. However, the presence of the trifluoroethyl group is likely to affect these properties, potentially increasing the compound's stability and lipophilicity. The evaluation of these properties would be essential for further development of the compound as a pharmacological agent .

Relevant Case Studies

The compounds synthesized in this study were subjected to in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluation using appropriate animal models. Two compounds, in particular, showed excellent anti-Alzheimer's profiles, with the rest displaying satisfactory results compared to donepezil. While the specific case studies for N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide are not mentioned, the overall research suggests that this class of compounds holds promise for the treatment of Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Polycyclic Imidazolidinone Derivatives Synthesis

Research demonstrates the utility of α-ketoamides in redox-annulations with cyclic secondary amines, leading to the synthesis of polycyclic imidazolidinone derivatives. Such transformations, catalyzed by benzoic acid, underscore the potential for creating structurally complex molecules from simpler precursors, a principle that may be applicable to the synthesis or modification of compounds like N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide for various biochemical applications (Zhengbo Zhu et al., 2017).

Antimycobacterial Activity of Imidazolidinones

Another area of research involves the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, demonstrating significant antimycobacterial activity. This suggests that structurally similar compounds, including N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide, could be explored for their potential as antimicrobial agents, offering insights into novel therapeutic avenues (Kai Lv et al., 2017).

Urokinase Receptor Inhibition for Cancer Treatment

Investigations into the virtual screening targeting the urokinase receptor (uPAR) have identified compounds that inhibit breast cancer cell invasion, migration, and adhesion. This highlights the potential of certain carboxamide derivatives in cancer therapy, suggesting a framework within which N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide might be evaluated for antineoplastic activities (F. Wang et al., 2011).

Anti-Alzheimer's Agents

The synthesis and pharmacological investigation of N-benzylated imidazolidin-2-one derivatives for anti-Alzheimer's activity highlight the ongoing interest in developing novel therapeutics targeting neurodegenerative diseases. This underscores the potential for applying structural analogs of N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide in the search for effective treatments for Alzheimer's disease (M. Gupta et al., 2020).

Anti-Tubercular Agents

Research on the anti-tubercular activity of Q203 analogs, including modifications to its side chain, illustrates the critical role of chemical structure in medicinal activity. This suggests avenues for the modification and application of compounds structurally related to N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide in the treatment of tuberculosis and potentially other infectious diseases (Sunhee Kang et al., 2017).

Eigenschaften

IUPAC Name

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c19-18(20,21)12-25-15(26)11-24(17(25)28)14-6-8-23(9-7-14)16(27)22-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIWDVDIYUJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.